(Azetidin-2-yl)methyl(propan-2-yl)amine, also known as N-(azetidin-2-ylmethyl)-N-methylpropan-2-amine, is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered saturated heterocycles containing nitrogen, and this particular compound features a propan-2-yl group and a methyl group attached to the nitrogen atoms. The compound's molecular formula is with a molecular weight of 142.24 g/mol.
(Azetidin-2-yl)methyl(propan-2-yl)amine is classified as an amine and a heterocyclic compound. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of (Azetidin-2-yl)methyl(propan-2-yl)amine typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and minimize by-products.
The molecular structure of (Azetidin-2-yl)methyl(propan-2-yl)amine can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C8H18N2 |
Molecular Weight | 142.24 g/mol |
IUPAC Name | N-(azetidin-2-ylmethyl)-N-methylpropan-2-amine |
InChI | InChI=1S/C8H18N2/c1-7(2)10(3)6-8-4-5-9-8/h7-9H,4-6H2,1-3H3 |
InChI Key | NXOBRGLMYFYISZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N(C)CC1CCN1 |
The structure features a saturated azetidine ring with substituents that confer specific chemical properties.
(Azetidin-2-yl)methyl(propan-2-yl)amine can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation might yield azetidine derivatives with increased functionalization.
The mechanism of action for (Azetidin-2-yl)methyl(propan-2-yl)amine involves its interaction with biological targets, such as enzymes or receptors. The compound may act as a ligand, modulating enzymatic activity or receptor binding based on its structural features. The precise pathways depend on the biological context in which the compound is applied.
(Azetidin-2-yl)methyl(propan-2-yl)amine is a colorless to pale yellow liquid at room temperature with a characteristic amine odor.
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties make it suitable for various applications in organic synthesis and materials science.
(Azetidin-2-yl)methyl(propan-2-yl)amine has several notable applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: